6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
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Overview
Description
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chloropyridine.
Formation of Thiazole Ring:
Chemical Reactions Analysis
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with some derivatives showing activity against breast cancer cell lines.
Biological Research: It has been used as a tool compound to study the biological activity of thiazole-containing molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds, which can be used in various industrial applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine can be compared with other thiazole-containing compounds:
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: This compound has a thiol group instead of an iodomethyl group, leading to different chemical reactivity and biological activity.
Thiazolo[5,4-b]pyridine Derivatives: Various derivatives of thiazolo[5,4-b]pyridine have been studied for their antimicrobial, anti-inflammatory, and anticancer activities
The uniqueness of this compound lies in its iodomethyl group, which provides a site for further chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
1256478-42-8 |
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Molecular Formula |
C7H4ClIN2S |
Molecular Weight |
310.54 g/mol |
IUPAC Name |
6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2 |
InChI Key |
ZVZBZULFEKBKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CI)Cl |
Origin of Product |
United States |
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